molecular formula C17H13ClINO4S B13941186 Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate

Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate

Cat. No.: B13941186
M. Wt: 489.7 g/mol
InChI Key: YWYASUGBAQOBEP-UHFFFAOYSA-N
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Description

Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a chloro substituent, and an iodo substituent on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-phenylsulfonyl-5-chloro-3-iodo-1h-indole-2-carboxylate is unique due to its combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the phenylsulfonyl group, along with the chloro and iodo substituents, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-chloro-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClINO4S/c1-2-24-17(21)16-15(19)13-10-11(18)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYASUGBAQOBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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